molecular formula C13H13ClN2O3 B1593767 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride CAS No. 3009-13-0

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride

Cat. No.: B1593767
CAS No.: 3009-13-0
M. Wt: 280.7 g/mol
InChI Key: BITDLWAQPKSXTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is a quaternary ammonium salt featuring a pyridinium core substituted with a (3-nitrobenzyloxy)methyl group. The nitro group enhances stability and may modulate pharmacological activity, making it a candidate for further exploration in medicinal chemistry .

Properties

IUPAC Name

1-[(3-nitrophenyl)methoxymethyl]pyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N2O3.ClH/c16-15(17)13-6-4-5-12(9-13)10-18-11-14-7-2-1-3-8-14;/h1-9H,10-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITDLWAQPKSXTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)COCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883935
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3009-13-0
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3009-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-(((3-nitrophenyl)methoxy)methyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(3-nitrophenyl)methoxy]methyl]pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Conventional Solvent-Based Method

  • Pyridine or substituted pyridine is reacted with 3-nitrobenzyl bromide in dry acetonitrile.
  • The reaction mixture is refluxed for 30–45 minutes.
  • This method yields the pyridinium salt quantitatively.
  • The reaction benefits from the polar aprotic solvent facilitating nucleophilic substitution.

Solvent-Free Silica-Supported Method

  • Pyridine and 3-nitrobenzyl halide are finely ground with silica gel (60–120 mesh).
  • The mixture is heated in a muffle furnace at approximately 100 °C for 10–15 minutes.
  • This method offers advantages including:
    • Reduced toxicity (no solvents).
    • Shorter reaction times.
    • Higher yields.
    • Easier work-up.
  • It is particularly suitable for scale-up and greener chemistry applications.

Anion Exchange and Purification

After formation, the pyridinium bromide salt can undergo anion exchange to obtain the chloride or other counterion salts:

  • The pyridinium bromide is stirred with inorganic salts such as potassium chloride, sodium tetrafluoroborate, or potassium hexafluorophosphate in deionized water at room temperature for 2 hours.
  • This produces the corresponding pyridinium chloride or other anion salts in high yields (90–98%).
  • Separation of the pyridinium salt from metallic bromides is achieved by Soxhlet extraction using dry tetrahydrofuran (THF) under reflux conditions.
  • Anion exchange is confirmed by standard tests such as aqueous silver nitrate solution precipitation.

Synthetic Scheme Overview

Step Reagents & Conditions Outcome
1 Preparation of 3-nitrobenzyl bromide (or chloride) Reactive alkylating agent
2 Reaction of pyridine with 3-nitrobenzyl halide in dry CH3CN, reflux 30-45 min Formation of pyridinium bromide salt
3 Alternative: Solvent-free grinding with silica gel, heating at 100 °C for 10-15 min Faster, greener synthesis
4 Anion exchange with KCl or other salts in water, stirring 2 h Conversion to pyridinium chloride salt
5 Purification by Soxhlet extraction with THF reflux Pure this compound

Analytical and Characterization Data

  • The product is typically characterized by NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, and elemental analysis to confirm purity and structure.
  • The molecular weight is approximately 280.71 g/mol.
  • The quaternary nitrogen imparts solubility in polar solvents.
  • The nitro group contributes to bioactivity and electron-withdrawing effects, influencing reactivity and binding properties.

Research Findings on Reaction Efficiency and Yields

Method Reaction Time Yield (%) Advantages Notes
Conventional reflux in CH3CN 30–45 min Quantitative (near 100%) Well-established, reproducible Uses solvent, longer reaction time
Solvent-free silica-supported 10–15 min Quantitative (near 100%) Greener, faster, less toxic Requires muffle furnace, easy work-up
Anion exchange in aqueous medium 2 h 90–98% High yield, mild conditions Requires Soxhlet extraction for purification

Notes on Variations and Optimization

  • The choice of halide in the 3-nitrobenzyl halide affects reaction rate; bromides typically react faster than chlorides due to weaker C–Br bonds.
  • The silica-supported method is superior in terms of environmental impact and efficiency.
  • Anion exchange allows tailoring of the salt form for specific solubility or reactivity requirements.
  • Reaction parameters such as temperature, grinding time, and silica mesh size can be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 3-nitrobenzyl alcohol and pyridine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Sodium azide, potassium cyanide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Reduction: 1-(((3-Aminobenzyl)oxy)methyl)pyridin-1-ium chloride

    Substitution: 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium azide

    Hydrolysis: 3-Nitrobenzyl alcohol and pyridine

Scientific Research Applications

Drug Discovery

Research indicates that 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride demonstrates notable biological activities, particularly as an antimicrobial agent. It has shown effectiveness against certain bacterial strains, making it a candidate for further pharmacological applications. The nitro group in the benzyl moiety may participate in redox reactions, enhancing its bioactivity and potential interactions with biological receptors.

Case Study: Antimicrobial Activity

  • A study evaluated the compound's effectiveness against various bacterial strains, revealing significant inhibition rates. This suggests potential utility in developing new antimicrobial therapies.

Nanotechnology

The compound is also explored for its applications in nanotechnology, particularly in the synthesis of nanomaterials with tailored properties. It can be utilized in:

  • Photocatalysis : Enhancing chemical reactions under light exposure.
  • Biosensing : Developing sensors that detect biological molecules through interactions with the compound.

Case Study: Photothermal Applications

  • Research has demonstrated that this compound can be incorporated into photothermal materials for applications such as water evaporation and energy storage.

Catalysis

The compound's structure allows it to act as a catalyst in various chemical reactions. Its ability to facilitate specific reactions makes it valuable in synthetic organic chemistry.

Example Applications

  • Controlled Drug Delivery : The compound can be integrated into polymer matrices to create systems that release drugs in response to specific stimuli.
  • Environmental Remediation : It can be employed in processes designed to remove pollutants from wastewater.

Mechanism of Action

The mechanism of action of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The pyridinium ion can interact with nucleophilic sites in proteins and nucleic acids, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride can be contextualized by comparing it to related pyridinium derivatives and benzyl-substituted compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Physicochemical Properties Biological Activity/Applications References
This compound Pyridinium core + (3-nitrobenzyloxy)methyl Likely polar, moderate solubility* Potential cholinesterase inhibition†
BOP-1 (1-(3-bromobenzyl)-3-((4-oxoquinazolin-3-yl)methyl)pyridin-1-ium bromide) 3-bromobenzyl + quinazolinone linkage High polarity, limited water solubility Dual AChE/BuChE inhibition (IC₅₀: 5.90 μM, 6.76 μM)
BOP-8 (1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3-yl)methyl)pyridin-1-ium chloride) 4-chlorobenzyl + dimethoxyquinazolinone Moderate solubility in organic solvents Potent AChE inhibition (IC₅₀: 1.11 μM)
Pyridin-1-ium chloride byproduct (from ) Benzoyloxy-chloromethylbenzyl group Water-soluble No reported bioactivity; synthetic byproduct
1-Butyl-3-methylpyridinium Chloride Alkyl substituents (butyl, methyl) Ionic liquid, high thermal stability Industrial solvent, electrolyte
3-Nitrobenzyl Chloride (precursor) Benzyl chloride + nitro group Volatile, hazardous Intermediate in organic synthesis

*Predicted based on nitroaromatic hydrophobicity.
†Inferred from structural similarities to BOP derivatives.

Key Findings

Structural Variations and Bioactivity: The 3-nitrobenzyl substituent in the target compound distinguishes it from BOP-1 (3-bromobenzyl) and BOP-8 (4-chlorobenzyl). The nitro group’s strong electron-withdrawing nature may enhance interactions with enzyme active sites compared to halogens, though direct activity data for the target compound remains unverified .

Solubility and Reactivity: Unlike the water-soluble pyridinium byproduct in , the target compound’s nitro group likely reduces aqueous solubility, aligning it more with BOP-1/BOP-8, which favor organic solvents . The ionic liquid 1-Butyl-3-methylpyridinium Chloride highlights how alkyl substituents (vs.

Synthetic and Safety Considerations: The precursor 3-nitrobenzyl chloride (CAS 619-23-8) is classified as hazardous (), implying that the target compound may require careful handling during synthesis . The absence of quinazolinone or methoxy groups (as in BOP-8) simplifies the target’s structure but may limit multitarget engagement observed in BOP derivatives .

Biological Activity

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is a quaternary ammonium salt known for its diverse biological activities. This compound exhibits significant interactions with various biological targets, particularly in the context of enzyme inhibition and antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H13_{13}ClN2_2O2_2 with a molecular weight of approximately 280.71 g/mol. The compound features a pyridine ring substituted with a 3-nitrobenzyl group, contributing to its solubility in polar solvents and enhancing its reactivity in biochemical contexts.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in neurotransmitter regulation, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research indicates that it can effectively inhibit these enzymes, which are crucial for the breakdown of acetylcholine in the synaptic cleft. For instance, studies have shown that derivatives similar to this compound exhibit IC50_{50} values in the low micromolar range against AChE, indicating potent inhibitory activity .

Table 1: Inhibitory Activity Against AChE and BuChE

CompoundAChE IC50_{50} (μM)BuChE IC50_{50} (μM)
This compoundNot specifiedNot specified
BOP-15.90 ± 0.076.76 ± 0.04
BOP-81.11 ± 0.09Not specified

The data suggests that modifications to the benzyl moiety can enhance the inhibitory effects on cholinesterases, making these compounds potential leads for Alzheimer's disease treatment .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The nitro group in the structure may play a role in redox reactions, contributing to its bioactivity.

Table 2: Antimicrobial Efficacy

Bacterial StrainActivity Observed
Staphylococcus aureusInhibited
Escherichia coliInhibited
Proteus mirabilisInhibited

These findings highlight the compound's versatility in combating infections caused by resistant bacterial strains.

Cellular Effects and Applications

The biological activity of this compound extends beyond enzyme inhibition and antimicrobial effects; it also influences cellular signaling pathways and gene expression. Studies indicate that this compound can bind to proteins and nucleic acids, potentially affecting their function and stability . Techniques such as surface plasmon resonance have been utilized to assess these interactions.

Potential Applications

Given its biological activities, this compound has several applications:

  • Pharmaceutical Development : As a candidate for developing drugs targeting neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Agent : For treating infections caused by resistant bacteria.
  • Biochemical Probes : To study enzyme functions and cellular processes.

Q & A

Q. What are the established synthetic routes for 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride, and what methodological considerations ensure high purity?

Answer: A common approach involves nucleophilic substitution or alkylation reactions. For example, 3-nitrobenzyl chloride (a hazardous precursor, requiring proper handling ) reacts with a hydroxyl-containing pyridine derivative under basic conditions. Microwave-assisted synthesis (e.g., 600 W, 5 minutes) with pyridine as a catalyst can enhance reaction efficiency, as demonstrated in analogous pyridinium chloride syntheses . Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical techniques like 1^1H NMR (e.g., δ 5.36 ppm for -CH2_2- groups in nitrobenzyl derivatives ) and HPLC should confirm purity.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection requires a high-quality crystal, followed by structure solution using SHELXT (for space-group determination) and refinement with SHELXL . Key parameters include resolving disorder in the nitrobenzyl or pyridinium moieties and validating thermal displacement parameters. The Cambridge Structural Database (CSD) can provide comparative bond-length and angle data .

Q. What safety protocols are essential when handling 3-nitrobenzyl chloride, a precursor in this compound’s synthesis?

Answer: 3-Nitrobenzyl chloride (CAS 619-23-8) is classified as hazardous due to its lachrymatory and alkylating properties . Researchers must use fume hoods, nitrile gloves, and explosion-proof equipment. Neutralization of waste with sodium bicarbonate is advised. Safety data sheets (SDS) and institutional guidelines should be strictly followed.

Advanced Research Questions

Q. How can crystallographic disorder in the nitrobenzyl or pyridinium groups be resolved during refinement?

Answer: Disorder arises from dynamic motion or static positional ambiguity. In SHELXL, split-atom models with occupancy refinement and restraints (e.g., SIMU, DELU) can resolve overlapping electron densities . For severe cases, computational tools like DFT-based geometry optimization may guide restraint parameters. Comparative analysis of analogous structures in the CSD aids in identifying typical disorder patterns .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying reactive sites on the pyridinium ring or nitrobenzyl group. Molecular dynamics simulations may assess solvation effects. For example, the electron-withdrawing nitro group likely enhances pyridinium’s electrophilicity, making it susceptible to nucleophilic attack at the methylene bridge .

Q. What biological mechanisms could be explored based on structural analogs of pyridinium salts?

Answer: Pyridinium derivatives (e.g., C12cmpCl and C14cmpCl) exhibit antimicrobial activity by disrupting microbial membranes . For this compound, hypothesize interactions with bacterial efflux pumps or nucleic acids via π-π stacking (nitrobenzyl) or electrostatic binding (pyridinium). Experimental validation could include minimum inhibitory concentration (MIC) assays and fluorescence-based membrane permeability studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride
Reactant of Route 2
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.